Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
Overview
Description
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-, also known as T4AM.HCl, is a chemical compound with the molecular formula C14H12ClI4NO2 . It has a molecular weight of 769.32 . This compound is a derivative of p-Tyramine .
Molecular Structure Analysis
The molecular structure of Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- is complex due to the presence of iodine atoms and an aminoethyl group . The structure can be viewed using computational chemistry software .Physical and Chemical Properties Analysis
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- is a solid compound with a melting point of over 250°C . It is hygroscopic and should be stored at -20°C in an inert atmosphere .Scientific Research Applications
Synthesis and Environmental Impact :
- Phenol derivatives like nonylphenols are crucial in endocrine disrupter research and are among the top hazardous substances in the European Union Water Framework Directive. Their estrogenic effect and environmental degradation behavior heavily depend on the isomer structure (Boehme et al., 2010).
Biological Evaluation and DNA Interaction :
- 4-aminophenol derivatives demonstrate broad-spectrum antimicrobial activities against various bacterial strains and significant inhibition of amylase and glucosidase, indicating potential as antimicrobial and antidiabetic agents. Their interaction with human DNA also suggests potential as anticancer agents (Rafique et al., 2022).
Chemical Properties and Oxidation Studies :
- Studies on the synthesis and oxidation of phenol derivatives, like 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols, contribute to understanding their chemical behavior and potential industrial applications (Manda, 1974).
Development of Electroactive Polymers :
- The synthesis of phenol-based polymers, such as 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, is significant for advancing materials science, particularly in developing electroactive polymers (Kaya & Aydın, 2012).
pH Sensing and Chemosensors :
- Schiff-base molecules derived from phenolic compounds are used as chemosensors for pH, demonstrating the versatility of phenol derivatives in chemical sensing technologies (Halder et al., 2018).
Supramolecular Structures in Metal Complexes :
- The study of supramolecular structures in metal complexes involving phenol derivatives provides insights into the potential applications of these compounds in catalysis and material science (Xie et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13I2NO2/c15-12-7-9(5-6-17)8-13(16)14(12)19-11-3-1-10(18)2-4-11/h1-4,7-8,18H,5-6,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTFFYRVOATSBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCN)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13I2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461114 | |
Record name | 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-09-0 | |
Record name | 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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